molecular formula C18H14N4O B2627092 (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide CAS No. 1356816-00-6

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide

Cat. No.: B2627092
CAS No.: 1356816-00-6
M. Wt: 302.337
InChI Key: LSKZRKXMEPVSFQ-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using TBHP or transition metal catalysts.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano and benzyl groups contribute to its ability to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-11-15(18(23)21-12-14-6-2-1-3-7-14)10-16-13-20-17-8-4-5-9-22(16)17/h1-10,13H,12H2,(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZRKXMEPVSFQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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